molecular formula C18H23BF3NO4 B8125806 N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide

N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide

Cat. No.: B8125806
M. Wt: 385.2 g/mol
InChI Key: VPXQVSQULNMRHA-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a dioxaborolane ring, and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide typically involves multiple steps. One common approach is to start with a benzamide derivative, which undergoes a series of reactions to introduce the cyclopropyl, dioxaborolane, and trifluoroethoxy groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and verifying the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Researchers use the compound to investigate its biological activity and potential as a therapeutic agent

    Medicine: The compound’s potential therapeutic properties make it a candidate for the development of new drugs. Studies focus on its efficacy, safety, and pharmacokinetics.

    Industry: The compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of industrial products and processes.

Mechanism of Action

The mechanism by which N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. Detailed studies on its mechanism of action can reveal the pathways involved and help identify potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups. The presence of the cyclopropyl, dioxaborolane, and trifluoroethoxy groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness.

Properties

IUPAC Name

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BF3NO4/c1-16(2)17(3,4)27-19(26-16)13-8-5-11(15(24)23-12-6-7-12)9-14(13)25-10-18(20,21)22/h5,8-9,12H,6-7,10H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXQVSQULNMRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CC3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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